Ipsapirone

Overview

Description

Ipsapirone is a selective 5-HT1A receptor partial agonist belonging to the piperazine and azapirone chemical classes. It has been studied for its antidepressant and anxiolytic effects . This compound has been the subject of several placebo-controlled trials for depression and continues to be used in research .

Mechanism of Action

Target of Action

Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .

Mode of Action

As a partial agonist of the 5-HT1A receptor, this compound binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, this compound can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, this compound can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the lipophilic properties of this compound can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how this compound is metabolized and excreted .

Biochemical Analysis

Biochemical Properties

Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . For instance, a study found that a 20 mg dose of this compound significantly decreased temperature and increased cortisol levels .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including this compound, induced a reduction in burying behavior interpreted as a reduction in anxiety .

Metabolic Pathways

While specific metabolic pathways of this compound are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .

Preparation Methods

Ipsapirone can be synthesized through various synthetic routes. One method involves the reaction of 1-(2-pyrimidinyl)piperazine with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under specific reaction conditions . Industrial production methods often involve the use of advanced chromatographic techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Ipsapirone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include various derivatives of this compound that have been studied for their pharmacological properties .

Scientific Research Applications

Ipsapirone has a wide range of scientific research applications. In chemistry, it is used to study the properties of selective 5-HT1A receptor partial agonists . In biology, it is used to investigate the effects of serotonin receptor modulation on various physiological processes . In medicine, this compound has been studied for its potential use in treating depression and anxiety disorders . Additionally, it has applications in the pharmaceutical industry for the development of new anxiolytic and antidepressant drugs .

Comparison with Similar Compounds

Ipsapirone is often compared with other similar compounds such as buspirone, gepirone, and zalospirone . These compounds also belong to the azapirone class and act as selective 5-HT1A receptor partial agonists . this compound is unique in its specific binding affinity and pharmacokinetic properties . For example, buspirone has a different chemical structure and is primarily used as an anxiolytic , while gepirone and zalospirone have distinct effects on serotonin transmission .

Biological Activity

Ipsapirone is a novel compound primarily recognized for its role as a selective agonist of the serotonin 5-HT1A receptor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound exhibits its biological activity primarily through the modulation of serotonin receptors, particularly the 5-HT1A subtype. This receptor is implicated in various physiological processes, including mood regulation, anxiety response, and neuroprotection.

Key Mechanisms:

- Serotonin Receptor Agonism : this compound enhances serotonin signaling by binding to 5-HT1A receptors, which can lead to anxiolytic and antidepressant effects .

- Neuroprotective Effects : Research indicates that this compound may activate the PI3K/Akt signaling pathway, promoting cell survival and potentially preventing apoptosis in neuronal cells exposed to stressors like ethanol .

Pharmacological Effects

This compound's pharmacological profile has been extensively studied in various contexts, revealing its potential therapeutic applications.

Anxiolytic Effects

In clinical trials, this compound demonstrated effectiveness in reducing anxiety symptoms. A study involving patients with anxiety neurosis showed significant improvement in Hamilton Anxiety Rating Scale (HAM-A) scores after treatment with this compound compared to placebo .

Antidepressant Activity

This compound has also been evaluated for its antidepressant properties. In a double-blind study involving patients with neurotic depression, those treated with this compound exhibited a substantial reduction in HAM-D scores compared to those receiving a placebo .

Safety and Tolerability

The safety profile of this compound has been assessed in multiple studies. It has been noted to have a favorable tolerability compared to traditional anxiolytics like lorazepam. Patients reported better sleep quality and fewer adverse effects when treated with this compound .

Comparative Safety Analysis

A comparative analysis indicated that this compound treatment resulted in fewer side effects related to sedation and cognitive impairment than lorazepam, making it a promising alternative for managing anxiety disorders .

Case Studies and Clinical Trials

Several clinical trials have provided insights into the effectiveness and safety of this compound.

Properties

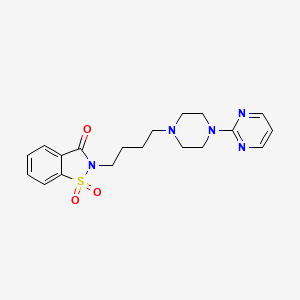

IUPAC Name |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJUVVIWVWFLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045688 | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-70-4 | |

| Record name | Ipsapirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsapirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.